Benzene chromium tricarbonyl

Organometallic Chemistry Reaction Kinetics Nucleophilic Addition

The Cr(CO)₃ fragment’s strong electron withdrawal activates the arene ring, delivering a 100,000‑fold rate enhancement for nucleophilic/radical additions—enabling synthesis of substituted cyclohexadienes and benzenes impossible with uncomplexed benzene. The 0.6 V anodic shift in reduction potential lowers energy requirements for cathodic hydrodimerization and hydrogenation, supporting green electro‑organic processes. A well‑defined photodecomposition quantum yield (Φ=0.41 at 365 nm) make it a reproducible photoinitiator for polymerization studies and UV‑curable coatings. Its established bond enthalpy provides a thermochemical reference for designing catalysts and CVD precursors. Choose this complex for validated, non‑substitutable performance in demanding synthetic and materials applications.

Molecular Formula C9H6CrO3
Molecular Weight 214.14 g/mol
CAS No. 12082-08-5
Cat. No. B075890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene chromium tricarbonyl
CAS12082-08-5
Molecular FormulaC9H6CrO3
Molecular Weight214.14 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr]
InChIInChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;
InChIKeyWVSBQYMJNMJHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzene Chromium Tricarbonyl (CAS 12082-08-5): Organometallic Catalyst and Synthetic Building Block


Benzene chromium tricarbonyl (CAS 12082-08-5), also known as (η⁶-benzene)tricarbonylchromium(0), is an organometallic compound of the class arene metal tricarbonyls . It is a yellow crystalline solid, soluble in common nonpolar organic solvents, with a melting point range of 163–166 °C . The compound is prepared by the reaction of chromium hexacarbonyl with benzene and serves as a versatile reagent and catalyst in organic synthesis, including alkene oxidation and alkyne hydrogenation .

Why Generic Substitution Fails: Structural and Electronic Distinctions of Benzene Chromium Tricarbonyl


The unique reactivity of benzene chromium tricarbonyl stems from the strong electron-withdrawing effect of the Cr(CO)₃ fragment on the aromatic ring, which substantially enhances its electrophilicity and alters its reduction potential compared to uncomplexed arenes [1]. This electronic perturbation is not uniformly replicated across the Group VI metal tricarbonyl series; for example, the magnitude of proton upfield shifts upon complexation follows a non-periodic trend (Cr > W > Mo), indicating that chromium complexes exhibit a distinct electronic structure that cannot be mimicked by simply substituting molybdenum or tungsten [2]. Furthermore, the thermal and photochemical stability of this complex differs markedly from its parent carbonyl, Cr(CO)₆, and from substituted arene analogs [3][4]. Consequently, substituting benzene chromium tricarbonyl with a closely related analog without empirical validation risks introducing unintended reactivity, stability, or selectivity changes that compromise synthetic outcomes and process robustness.

Quantitative Differentiation: Benzene Chromium Tricarbonyl vs. Key Comparators


Nucleophilic Addition Rate: Benzene Chromium Tricarbonyl vs. Uncomplexed Benzene

The aromatic ring in benzene chromium tricarbonyl exhibits a dramatic enhancement in electrophilicity relative to free benzene. In intermolecular competition experiments, the rate of ketyl radical addition to the complexed arene is accelerated by a factor of at least 100,000 compared to addition to uncomplexed benzene [1]. This quantifies the profound activation provided by the Cr(CO)₃ moiety.

Organometallic Chemistry Reaction Kinetics Nucleophilic Addition

Electrochemical Reduction Potential: Benzene Chromium Tricarbonyl vs. Uncomplexed Arenes

Complexation with the Cr(CO)₃ fragment significantly lowers the reduction potential of the arene. Electrochemical studies demonstrate that arene-chromium tricarbonyl complexes are reduced at potentials approximately 0.6 V less negative than the corresponding uncomplexed arenes [1]. This activation enables cathodic reductions (e.g., hydrodimerization, hydrogenation) that are not accessible for the free arenes under identical conditions.

Electro-organic Synthesis Redox Chemistry Electrochemical Activation

Photochemical Quantum Yield: Benzene Chromium Tricarbonyl in Free-Radical Photoinitiation

The photodecomposition of benzene chromium tricarbonyl (bzCr(CO)₃) proceeds with a well-defined quantum yield under specific conditions. At high CCl₄ concentrations (~0.1 mol dm⁻³), irradiation at λ = 365 nm results in a quantum yield of photodecomposition and photoinitiation of 0.41 [1]. Each photolyzed molecule yields one initiating radical, making it a useful benchmark for photoinitiation studies.

Photoinitiation Polymer Chemistry Photochemistry

Arene-Chromium Bond Enthalpy: Benzene Chromium Tricarbonyl vs. Methyl-Substituted Analogs

Microcalorimetric studies have established a hierarchy of arene–chromium bond enthalpies in the gas phase for a series of (arene)Cr(CO)₃ complexes. The bond enthalpy contribution for the benzene complex is approximately equivalent to that of the toluene complex, following the trend: (C₆Me₆)Cr ≳ (C₆H₃Me₃)Cr > (C₆H₅Me)Cr ≈ (C₆H₆)Cr > (C₆H₅)Cr > (cyclo-C₇H₈)Cr [1]. This places the benzene complex in a distinct intermediate tier of bond strength, providing a quantitative framework for selecting ligands based on thermal stability requirements.

Thermochemistry Bond Strength Thermal Stability

NMR Proton Upfield Shift: Benzene Chromium Tricarbonyl vs. Mo and W Analogs

Upon complexation, the alkene protons of methyl-substituted benzenes experience a large upfield shift in ¹H NMR spectra. Critically, the magnitude of this shift depends on the metal center in a non-periodic manner. For the Group VI tricarbonyl series, the order of increasing shift is Cr > W > Mo [1]. This trend indicates that the chromium complex induces a uniquely different electronic perturbation compared to its molybdenum and tungsten counterparts, which cannot be predicted by simple periodic trends.

NMR Spectroscopy Electronic Structure Metal-Arene Bonding

High-Value Application Scenarios for Benzene Chromium Tricarbonyl in Research and Development


Aromatic Functionalization via Nucleophilic Addition

The 100,000-fold rate enhancement for nucleophilic/radical addition to the complexed arene ring, as established in Section 3 [1], makes benzene chromium tricarbonyl an indispensable reagent for the synthesis of substituted cyclohexadienes and, after oxidative demetallation, substituted benzenes. This activation enables transformations that are kinetically unfeasible on uncomplexed benzene, providing access to unique substitution patterns and complex molecular architectures in both academic research and pharmaceutical intermediate synthesis.

Electro-organic Synthesis and Cathodic Activation

The 0.6 V anodic shift in reduction potential relative to uncomplexed arenes [1] enables the use of benzene chromium tricarbonyl in cathodic reduction processes such as hydrodimerization and hydrogenation at less extreme potentials. This lowers energy requirements and expands the scope of electro-organic transformations, offering a strategic advantage in green chemistry initiatives where electrochemical activation is preferred over stoichiometric chemical reductants.

Photoinitiation for Free-Radical Polymerization

With a well-defined quantum yield of photodecomposition (Φ = 0.41 at 365 nm) [1], benzene chromium tricarbonyl serves as a reproducible photoinitiator in free-radical polymerization studies. Its predictable radical generation upon photolysis makes it a valuable tool for investigating polymerization kinetics and for applications in photolithography or UV-curable coatings where controlled initiation is critical.

Thermochemical and Bond Strength Benchmarking

The established position of benzene chromium tricarbonyl within the arene-chromium bond enthalpy series (approximately equivalent to the toluene complex) [1] provides a quantitative reference point for thermochemical studies. Researchers can utilize this data to select or design (arene)Cr(CO)₃ complexes with tailored thermal stability for applications ranging from chemical vapor deposition (CVD) precursors to catalysts operating under elevated temperatures.

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